molecular formula C14H17FO3 B8165211 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid

Cat. No.: B8165211
M. Wt: 252.28 g/mol
InChI Key: JAMXPFGPUSLTIW-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclohexylmethoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and cyclohexylmethanol.

    Esterification: The first step involves the esterification of 4-fluorobenzoic acid with cyclohexylmethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclohexylmethoxy group and the fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethoxy)-benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-Fluorobenzoic acid: Lacks the cyclohexylmethoxy group, resulting in different physical and chemical properties.

    Cyclohexylmethanol: A simpler structure that serves as a precursor in the synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid.

Uniqueness

This compound is unique due to the presence of both the cyclohexylmethoxy group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMXPFGPUSLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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